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Compound of Interest

Compound Name:
N-(2-bromo-6-

nitrophenyl)acetamide

CAS No.: 245115-83-7

Cat. No.: B1623338

Get Quote

For researchers and professionals in drug development and organic synthesis, the

unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor.

This guide provides a detailed comparative analysis of the expected spectroscopic data for N-
(2-bromo-6-nitrophenyl)acetamide, a substituted aromatic compound of interest in medicinal

chemistry and materials science. While direct experimental spectra for this specific molecule

are not readily available in public databases, this guide will leverage data from structurally

similar compounds to provide a robust predictive analysis. By understanding the influence of

substituent effects on spectroscopic signatures, researchers can confidently identify and

characterize this and other related molecules.

Molecular Structure and Predicted Spectroscopic
Behavior
N-(2-bromo-6-nitrophenyl)acetamide possesses a unique substitution pattern on the phenyl

ring that significantly influences its electronic environment and, consequently, its spectroscopic

properties. The presence of an electron-withdrawing nitro group and a bromine atom ortho to

the acetamido group creates a sterically hindered and electronically distinct system.
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Caption: Molecular structure of N-(2-bromo-6-nitrophenyl)acetamide.

Comparative Spectroscopic Data Analysis
To predict the spectroscopic features of N-(2-bromo-6-nitrophenyl)acetamide, we will

compare the known data of structurally related compounds: N-(2-nitrophenyl)acetamide and N-

(4-bromo-2-nitrophenyl)acetamide[1][2].

Spectroscopic

Technique

Predicted Data for

N-(2-bromo-6-

nitrophenyl)acetamid

e

Comparative Data:

N-(2-

nitrophenyl)acetamid

e[1]

Comparative Data:

N-(4-bromo-2-

nitrophenyl)acetamid

e[1]

IR (cm⁻¹)

~3300 (N-H stretch),

~1700 (C=O stretch),

~1530 & ~1350 (NO₂

stretches)

Not available in cited

source

Not available in cited

source

¹H NMR (ppm)

δ ~10.0-10.5 (s, 1H,

NH), δ ~8.0-8.5 (m,

3H, Ar-H), δ ~2.2-2.4

(s, 3H, CH₃)

δ 10.33 (s, 1H), 8.76

(d, 1H), 8.21 (d, 1H),

7.65 (t, 1H), 7.18 (t,

1H), 2.29 (s, 3H)

δ 10.23 (s, 1H), 8.70

(d, 1H), 8.32 (s, 1H),

7.71 (d, 1H), 2.28 (s,

3H)

¹³C NMR (ppm)

δ ~169 (C=O), δ

~140-150 (C-NO₂), δ

~115-140 (Ar-C), δ

~25 (CH₃)

δ 169.0, 136.3, 136.0,

134.8, 125.7, 123.2,

122.2, 25.6

δ 168.9, 138.7, 136.5,

133.9, 128.4, 123.5,

115.2, 25.6

Mass Spec (m/z)

[M]+• at 258/260

(isotope pattern for

Br), fragment ions.

[M]+• at 180.16 [M]+• at 258/260

Infrared (IR) Spectroscopy Analysis
The IR spectrum is expected to show characteristic peaks for the functional groups present. A

sharp peak around 3300 cm⁻¹ corresponding to the N-H stretch of the secondary amide is

anticipated. The carbonyl (C=O) stretch of the amide will likely appear as a strong absorption

band around 1700 cm⁻¹. The nitro group will exhibit two strong characteristic stretching
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vibrations, an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350

cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide key structural information. The amide proton

(NH) is expected to appear as a singlet significantly downfield, likely in the range of δ 10.0-10.5

ppm, due to the deshielding effects of the adjacent carbonyl and aromatic ring. The three

aromatic protons will likely appear as a complex multiplet between δ 8.0 and 8.5 ppm. The

methyl protons of the acetamido group will resonate as a singlet around δ 2.2-2.4 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon environment.

The carbonyl carbon of the amide is expected around δ 169 ppm. The aromatic carbons will

appear in the range of δ 115-150 ppm, with the carbon bearing the nitro group being the most

downfield. The carbon attached to the bromine atom will also be significantly shifted. The

methyl carbon will give a signal at approximately δ 25 ppm.

Mass Spectrometry (MS)
The mass spectrum will be characterized by a prominent molecular ion peak. Due to the

presence of bromine, the molecular ion will appear as a pair of peaks of nearly equal intensity

([M]+• and [M+2]+•) at m/z 258 and 260, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Common

fragmentation patterns would involve the loss of the acetyl group and the nitro group.

Experimental Protocols
To obtain the spectroscopic data for N-(2-bromo-6-nitrophenyl)acetamide, the following

standard laboratory procedures should be followed.
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IR Spectroscopy

NMR Spectroscopy

Mass Spectrometry

Prepare KBr pellet or ATR crystal Acquire background spectrum Acquire sample spectrum Process and analyze data

Dissolve sample in deuterated solvent (e.g., CDCl3) Transfer to NMR tube Acquire 1H and 13C spectra Process and reference spectra

Dissolve sample in suitable solvent Introduce sample into ion source (e.g., ESI, EI) Acquire mass spectrum Analyze molecular ion and fragmentation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy Protocol
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small

amount of the sample with dry KBr powder and press it into a transparent disk. Alternatively,

use an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands for the functional groups.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g.,

400 MHz or higher).
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Data Processing: Process the raw data (Fourier transform, phase correction, and baseline

correction) and reference the spectra to the residual solvent peak.

Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g.,

methanol, acetonitrile).

Ionization: Choose an appropriate ionization method. Electron Ionization (EI) is suitable for

volatile and thermally stable compounds, while Electrospray Ionization (ESI) is preferred for

less volatile or thermally labile molecules.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of N-(2-bromo-
6-nitrophenyl)acetamide based on established principles and comparative data from

analogous structures. The provided protocols offer a standardized approach for researchers to

obtain and interpret the necessary experimental data for unequivocal structural elucidation. By

following these guidelines, scientists can ensure the integrity and accuracy of their findings in

the synthesis and application of this and related compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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